N-(2-methylbenzylidene)-3-nitroaniline
Description
N-(2-Methylbenzylidene)-3-nitroaniline is a Schiff base derived from the condensation of 3-nitroaniline and 2-methylbenzaldehyde. Its structure features a nitro group at the 3-position of the aniline ring and a 2-methyl-substituted benzylidene moiety.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-10H,1H3 |
InChI Key |
WTKHVMFKGIRZGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural Parameters of Selected Compounds
| Compound | Substituent Position | Hydrogen Bonding Features | Notable Properties |
|---|---|---|---|
| This compound | Ortho-methyl | Likely N–H⋯O and C–H⋯π interactions | Steric hindrance, planar disruption |
| N-(4-Methylbenzyl)-3-nitroaniline | Para-methyl | N–H⋯Cl (in salt form) | Protonation-induced distortion |
| N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline | Ortho-OH, meta-I, para-NO₂ | Five C–H⋯O, I⋯NO₂ interactions | Conformational isomerism |
Preparation Methods
Procedure:
Key Data:
Characterization :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining high yields.
Procedure:
Key Data:
Advantages :
Solvent-Free Mechanochemical Synthesis
Eco-friendly solvent-free methods employ grinding or ball-milling.
Procedure:
Key Data:
Characterization :
Catalytic Methods Using Acidic Ionic Liquids
Procedure:
Key Data:
Green Chemistry Approaches
Biocatalysts and renewable solvents align with sustainable practices.
Procedure:
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Eco-Friendliness | Cost Efficiency |
|---|---|---|---|---|
| Conventional Reflux | 78–85 | 5–6 hours | Moderate | High |
| Microwave | 88–92 | 15–20 min | High | Moderate |
| Solvent-Free | 82–89 | 30–45 min | High | Low |
| Ionic Liquid Catalyzed | 94 | 2 hours | Moderate | High |
| Green Chemistry | 85 | 3 hours | Very High | Low |
Challenges and Optimization Strategies
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